molecular formula C12H18N2O B110959 2-Amino-N-isopropyl-3-phenyl-DL-propanamide CAS No. 100316-78-7

2-Amino-N-isopropyl-3-phenyl-DL-propanamide

Cat. No.: B110959
CAS No.: 100316-78-7
M. Wt: 206.28 g/mol
InChI Key: APBKTHZSPNCTEN-UHFFFAOYSA-N
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Description

2-Amino-N-isopropyl-3-phenyl-DL-propanamide is a useful research compound. Its molecular formula is C12H18N2O and its molecular weight is 206.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-N-isopropyl-3-phenyl-DL-propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-N-isopropyl-3-phenyl-DL-propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-amino-3-phenyl-N-propan-2-ylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-9(2)14-12(15)11(13)8-10-6-4-3-5-7-10/h3-7,9,11H,8,13H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APBKTHZSPNCTEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(CC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the In Silico Modeling of 2-Amino-N-isopropyl-3-phenyl-DL-propanamide Interactions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, methodology-focused framework for the in silico investigation of 2-Amino-N-isopropyl-3-phenyl-DL-propanamide, a derivative of the amino acid phenylalanine. The primary objective is to elucidate its potential biomolecular interactions through a multi-step computational workflow, designed for researchers, scientists, and drug development professionals. By integrating target prediction, molecular docking, and molecular dynamics simulations, this document serves as a practical guide to characterizing the binding affinity, stability, and interaction dynamics of novel or uncharacterized small molecules. Each protocol is presented with an emphasis on the scientific rationale behind methodological choices, ensuring a self-validating and robust computational experiment.

Introduction: The Rationale for Computational Modeling

2-Amino-N-isopropyl-3-phenyl-DL-propanamide is a small molecule with a chemical structure derived from phenylalanine. To understand its potential therapeutic or biological activity, it is essential to identify its molecular targets and characterize the interactions that govern its binding. In silico modeling offers a powerful, resource-efficient paradigm to generate and test hypotheses regarding a molecule's mechanism of action before committing to costly and time-consuming experimental assays.

The workflow detailed herein is designed to systematically progress from broad, sequence-homology-based target prediction to a highly detailed, dynamic assessment of the ligand-protein complex. This approach allows for the rational prioritization of biological targets and provides deep insights into the structural determinants of molecular recognition.

The Computational Workflow: A Tripartite Approach

Our investigation is structured around a logical progression of three core computational techniques: Target Prediction, Molecular Docking, and Molecular Dynamics. This sequence ensures that each step informs the next, progressively refining our understanding of the compound's behavior at the molecular level.

G cluster_0 cluster_1 Phase 1: Target Identification cluster_2 Phase 2: Static Binding Prediction cluster_3 Phase 3: Dynamic Stability Assessment A Compound Structure (2-Amino-N-isopropyl-3-phenyl-DL-propanamide) B Target Prediction (e.g., SwissTargetPrediction) A->B C Prioritized Target List (Based on Probability) B->C Similarity Search D Ligand & Protein Preparation C->D E Molecular Docking (e.g., AutoDock Vina) D->E F Binding Pose & Affinity Score (kcal/mol) E->F Scoring Function G System Preparation (Solvation & Ionization) F->G H Molecular Dynamics Simulation (e.g., GROMACS) G->H I Trajectory Analysis (RMSD, H-Bonds) H->I Force Field Integration G cluster_0 Protein Preparation cluster_1 Ligand Preparation PDB Download PDB Structure (e.g., 1HVR from RCSB PDB) Clean Remove Water & Heteroatoms (e.g., using UCSF ChimeraX) PDB->Clean Hydrogens Add Hydrogen Atoms Clean->Hydrogens Charges Assign Partial Charges (e.g., Gasteiger) Hydrogens->Charges PDBQT_R Save as Receptor.pdbqt Charges->PDBQT_R SMILES Generate 3D Coordinates (from SMILES) EnergyMin Energy Minimization (e.g., using Avogadro) SMILES->EnergyMin Torsions Define Rotatable Bonds EnergyMin->Torsions PDBQT_L Save as Ligand.pdbqt Torsions->PDBQT_L

Figure 2: Workflow for preparing receptor and ligand files.

Protocol: Receptor (Thrombin) Preparation using UCSF ChimeraX [1][2][3][4][5]

  • Fetch Structure: Open UCSF ChimeraX and fetch the crystal structure of Thrombin from the Protein Data Bank (PDB). For example, PDB ID: 1HVR.

    • Rationale: Using an experimentally determined structure provides a high-fidelity representation of the protein's native conformation.

  • Clean the Structure: Remove all non-essential molecules.

    • delete ~protein

    • Rationale: Water molecules, ions, and co-crystallized ligands from the experimental structure are typically removed to study the binding of our specific compound in isolation. [6][7][8]3. Add Hydrogens: Add hydrogen atoms, which are often not resolved in crystal structures.

    • addh

    • Rationale: Hydrogens are critical for forming hydrogen bonds and for the correct calculation of electrostatic interactions. [8][1]4. Add Charges: Assign partial atomic charges.

    • addcharge

    • Rationale: Charges are necessary for the docking software's scoring function to evaluate electrostatic contributions to binding energy.

  • Save as PDBQT: Save the prepared structure in the PDBQT format required by AutoDock Vina. This is typically done via a graphical user interface or a dedicated script.

Protocol: Ligand Preparation

  • Generate 3D Structure: Use a tool like Avogadro or an online server to convert the compound's SMILES string into a 3D structure (.pdb or .mol2 file).

  • Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94).

    • Rationale: This step finds a low-energy, stable conformation of the ligand, which is a more realistic starting point for docking.

  • Convert to PDBQT: Use AutoDock Tools or a similar program to convert the minimized ligand structure into the PDBQT format. This process automatically defines rotatable bonds.

    • Rationale: Allowing ligand flexibility (rotatable bonds) is crucial for it to adapt its conformation to fit the protein's binding pocket. [9]

Docking Simulation

Protocol: Running AutoDock Vina

  • Define the Search Space (Grid Box): The most critical step is to define the three-dimensional grid where Vina will search for binding poses. This box should encompass the known active site of the target protein. For Thrombin, this would be the catalytic pocket. The center and dimensions of this box must be specified.

    • Rationale: A well-defined search space focuses the computational effort on the relevant binding region, increasing efficiency and accuracy. An overly large box wastes resources, while a box that misses part of the active site will fail.

  • Create a Configuration File: Create a text file (conf.txt) specifying the input files and search space parameters. [10]

    • Rationale: The exhaustiveness parameter controls the thoroughness of the search. Higher values increase the chance of finding the optimal pose but require more computation time. [11]

  • Execute Vina: Run the docking from the command line:

    • vina --config conf.txt --log log.txt

Data Presentation and Interpretation

The primary outputs are the predicted binding affinity and the coordinates of the docked poses.

Table 1: Sample AutoDock Vina Docking Results

Pose Binding Affinity (kcal/mol) RMSD from Best Pose (Å) Key Interacting Residues (Example)
1 -8.2 0.00 HIS-57, SER-195, GLY-216
2 -7.9 1.21 HIS-57, ASP-102, SER-195

| 3 | -7.5 | 1.89 | SER-195, GLY-216, TRP-215 |

  • Binding Affinity: A more negative value indicates a stronger predicted binding interaction. These scores are best used for ranking different ligands or poses rather than as absolute measures of affinity. [11]* Pose Analysis: The top-ranked poses should be visually inspected using software like PyMOL or ChimeraX to analyze the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) with protein residues.

Phase 3: Molecular Dynamics – Assessing Complex Stability

While docking provides a valuable static picture, it does not account for the dynamic nature of proteins or the influence of a solvent environment. Molecular Dynamics (MD) simulations model the movement of atoms over time, allowing us to assess the stability of the docked ligand-protein complex. [12][13][14][15][16][17][18][19]

Rationale and Methodology

Using an MD engine like GROMACS, we place the docked complex into a simulated physiological environment (a box of water with ions) and apply a physics-based force field (e.g., AMBER, CHARMM) to govern atomic movements. [20][21][22][23]By running the simulation for tens to hundreds of nanoseconds, we can observe whether the ligand remains stably bound in its predicted pose.

G Start Best Docked Pose (Protein-Ligand Complex) Topology Generate System Topology (Define Force Field, e.g., AMBER) Start->Topology Solvate Solvation (Add Water Box) Topology->Solvate Ions Add Ions (Neutralize System) Solvate->Ions Minimize Energy Minimization (Remove Steric Clashes) Ions->Minimize Equilibrate System Equilibration (NVT & NPT Ensembles) Minimize->Equilibrate Production Production MD Run (Collect Trajectory Data) Equilibrate->Production

Figure 3: The sequential workflow for a Molecular Dynamics simulation setup.

Experimental Protocol: GROMACS MD Simulation
  • System Topology Generation:

    • Use GROMACS tools (pdb2gmx) to generate the protein topology based on a chosen force field (e.g., AMBER14SB). [22] * Generate the ligand topology separately. This is a complex step often requiring tools like Antechamber (part of AmberTools) to assign GAFF (General Amber Force Field) parameters compatible with the protein force field. [20][24] * Combine the protein and ligand topologies into a single system description. [15]2. Solvation and Ionization:

    • Create a periodic simulation box (e.g., a dodecahedron) around the complex and fill it with a pre-equilibrated water model (e.g., TIP3P).

    • Add ions (e.g., Na+, Cl-) to neutralize the net charge of the system.

    • Rationale: Simulating in explicit solvent is crucial for accurately modeling electrostatic interactions and the hydrophobic effect. A neutral system is required for many simulation algorithms, particularly those using Particle Mesh Ewald (PME) for long-range electrostatics. [15][19]3. Energy Minimization:

    • Perform a steep descent energy minimization to relax the system and remove any bad contacts or steric clashes introduced during the setup.

  • Equilibration:

    • Perform a two-stage equilibration. First, under an NVT (constant Number of particles, Volume, and Temperature) ensemble to stabilize the system's temperature. Second, under an NPT (constant Number of particles, Pressure, and Temperature) ensemble to stabilize the density. Position restraints are often applied to the protein and ligand heavy atoms during this phase to allow the solvent to equilibrate around them. [15][19] * Rationale: Equilibration ensures the system reaches the desired temperature and pressure before the production run, forming a stable baseline for data collection.

  • Production MD:

    • Run the simulation without position restraints for a desired length of time (e.g., 100 ns), saving the atomic coordinates (trajectory) at regular intervals.

Data Presentation and Analysis

Analysis of the MD trajectory provides insights into the stability and dynamics of the complex.

Table 2: Key Metrics from MD Trajectory Analysis

Metric Description Indication of Stability
RMSD (Root Mean Square Deviation) Measures the deviation of the ligand's or protein's backbone atoms from their initial position over time. A low, plateauing RMSD value for the ligand (relative to the protein) suggests it remains in a stable binding pose. [25]
RMSF (Root Mean Square Fluctuation) Measures the fluctuation of individual residues around their average position. Can identify flexible regions of the protein that may be important for binding.

| Hydrogen Bonds | The number of hydrogen bonds formed between the ligand and protein over time. | A consistent number of key hydrogen bonds indicates a stable interaction. |

Conclusion

This guide outlines a robust, multi-phase computational workflow for characterizing the molecular interactions of 2-Amino-N-isopropyl-3-phenyl-DL-propanamide. By systematically applying target prediction, molecular docking, and molecular dynamics simulations, researchers can generate high-confidence hypotheses about a compound's biological function. The emphasis on methodological rationale and step-by-step protocols provides a framework for conducting rigorous and reproducible in silico experiments. The insights gained from this process are invaluable for guiding subsequent experimental validation and accelerating the drug discovery and development pipeline.

References

  • Gfeller, D., Grosdidier, A., Wirth, M., Daina, A., Michielin, O., & Zoete, V. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, 42(Web Server issue), W32–W38. [Link]

  • Lemkul, J. A. GROMACS Tutorials. University of Virginia, School of Medicine. [Link]

  • Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of Computer-Aided Molecular Design, 24(5), 417–422. [Link]

  • Wang, J., Wolf, R. M., Caldwell, J. W., Kollman, P. A., & Case, D. A. (2004). Development and testing of a general amber force field. Journal of Computational Chemistry, 25(9), 1157–1174. [Link]

  • Humphrey, W., Dalke, A., & Schulten, K. (1996). VMD: visual molecular dynamics. Journal of Molecular Graphics, 14(1), 33–38. [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2019). SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. Nucleic Acids Research, 47(W1), W357–W364. [Link]

  • Abraham, M. J., Murtola, T., Schulz, R., Páll, S., Smith, J. C., Hess, B., & Lindahl, E. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX, 1-2, 19–25. [Link]

  • Eberhardt, J., Santos-Martins, D., Tillack, A. F., & Forli, S. (2021). AutoDock Vina 1.2.0: New Docking and Virtual Screening Tools. Journal of Chemical Information and Modeling, 61(8), 3891–3898. [Link]

  • The Scripps Research Institute. AutoDock Vina. [Link]

  • Rossi, A. R. GROMACS: MD Simulation of a Protein-Ligand Complex. [Link]

  • Daina, A., & Zoete, V. (2019). A BOILED-Egg To Predict Gastrointestinal Absorption and Brain Penetration of Small Molecules. ChemMedChem, 11(11), 1117–1121. [Link]

  • Case, D.A., et al. (2023). AMBER 2023. University of California, San Francisco. [Link]

  • Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert Opinion on Drug Discovery, 10(5), 449–461. [Link]

  • GROMACS - The GROMACS development team. GROMACS User Manual. [Link]

  • Lemkul, J. A. GROMACS Tutorial: Protein-Ligand Complex. MD Tutorials. [Link]

  • Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein-ligand docking and virtual drug screening with the AutoDock suite. Nature Protocols, 11(5), 905–919. [Link]

  • Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., Shindyalov, I. N., & Bourne, P. E. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235–242. [Link]

  • Goddard, T. D., Huang, C. C., Meng, E. C., Pettersen, E. F., Couch, G. S., Morris, J. H., & Ferrin, T. E. (2018). UCSF ChimeraX: Meeting modern challenges in visualization and analysis. Protein Science, 27(1), 14–25. [Link]

Sources

A Technical Guide to 2-Amino-N-isopropyl-3-phenyl-DL-propanamide and its Analogs: Synthesis, Biological Activity, and Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-N-isopropyl-3-phenyl-DL-propanamide and its analogs as a class of compounds with significant potential in medicinal chemistry. While specific research on the title compound is limited, this document leverages extensive literature on its close structural analogs to detail synthetic methodologies, explore a range of biological activities, and elucidate key structure-activity relationships. This guide serves as a foundational resource for researchers interested in the design, synthesis, and evaluation of novel therapeutic agents based on the N-alkylated phenylalanine amide scaffold.

Introduction: The Versatility of Amino Acid Amides

Amino acid amides are a crucial class of molecules in drug discovery and development, forming the backbone of many biologically active compounds, including peptides and peptidomimetics.[1] Their inherent chirality and the presence of functional groups amenable to chemical modification make them attractive starting points for the synthesis of diverse chemical libraries. The amide bond itself is a key structural feature in numerous pharmaceuticals, contributing to their metabolic stability and ability to form critical hydrogen bonds with biological targets.[1]

Phenylalanine, with its benzyl side chain, is a particularly interesting amino acid for the development of therapeutic agents. Its hydrophobic nature allows for interactions with non-polar pockets in target proteins, and the aromatic ring can be readily functionalized to modulate pharmacological properties. This guide focuses on the N-isopropyl amide of phenylalanine, 2-Amino-N-isopropyl-3-phenyl-DL-propanamide , as a representative scaffold. Although this specific molecule is primarily cataloged as a building block for organic synthesis, its structural analogs have demonstrated a range of promising biological activities.[][3][4] This document will therefore explore the known synthesis pathways and biological profiles of these analogs to infer the potential of and provide a research framework for this chemical class.

Synthesis of 2-Amino-N-isopropyl-3-phenyl-DL-propanamide and its Analogs

The synthesis of N-substituted amino acid amides is a well-established area of organic chemistry. The primary challenge lies in the formation of the amide bond between the carboxylic acid of the amino acid and the desired amine, while preventing unwanted side reactions and preserving the stereochemical integrity of the chiral center.

General Synthetic Strategies

Two main strategies are commonly employed for the synthesis of these compounds:

  • Coupling Agent-Mediated Amidation: This is the most common approach and involves the activation of the carboxylic acid group of a protected amino acid using a coupling reagent, followed by the addition of the amine.[5]

  • Acyl Halide Formation: The carboxylic acid can be converted to a more reactive acyl halide (typically an acyl chloride), which then readily reacts with the amine.[5]

Protecting groups are essential during these syntheses to prevent self-polymerization of the amino acid and to ensure that the amide bond forms selectively. The most common protecting group for the amino function is the tert-butyloxycarbonyl (Boc) group, which is stable under the coupling conditions and can be easily removed with a mild acid.

Representative Synthetic Workflow

The following workflow illustrates a typical synthesis of an N-alkylated phenylalanine amide, using the preparation of 2-Amino-N-isopropyl-3-phenyl-DL-propanamide as an example.

Synthetic Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Deprotection DL-Phenylalanine DL-Phenylalanine Boc-DL-Phenylalanine Boc-DL-Phenylalanine DL-Phenylalanine->Boc-DL-Phenylalanine Boc Anhydride, Base Boc-Protected Amide Boc-Protected Amide Boc-DL-Phenylalanine->Boc-Protected Amide Isopropylamine Isopropylamine Isopropylamine->Boc-Protected Amide Coupling Agent (e.g., HATU, DCC) Final Product 2-Amino-N-isopropyl-3-phenyl-DL-propanamide Boc-Protected Amide->Final Product Acid (e.g., TFA, HCl)

Figure 1: General synthetic workflow for 2-Amino-N-isopropyl-3-phenyl-DL-propanamide.

Detailed Experimental Protocol: Synthesis of a Representative Phenylalanine Amide Analog

This protocol is adapted from methodologies reported for the synthesis of similar amino acid amides.[6]

Step 1: N-Boc Protection of DL-Phenylalanine

  • Dissolve DL-Phenylalanine (1 equivalent) in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate (2.5 equivalents) to the solution and stir until dissolved.

  • Add di-tert-butyl dicarbonate (Boc anhydride, 1.1 equivalents) portion-wise to the stirring solution at room temperature.

  • Continue stirring at room temperature for 12-16 hours.

  • Remove the dioxane under reduced pressure.

  • Wash the aqueous residue with ethyl acetate.

  • Acidify the aqueous layer to pH 2-3 with 1M hydrochloric acid.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-DL-Phenylalanine as a white solid.

Step 2: Amide Coupling with Isopropylamine

  • Dissolve Boc-DL-Phenylalanine (1 equivalent) in anhydrous dichloromethane (DCM).

  • Add 1-hydroxybenzotriazole (HOBt, 1.2 equivalents) and N,N'-dicyclohexylcarbodiimide (DCC, 1.2 equivalents) to the solution at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add isopropylamine (1.2 equivalents) and 4-dimethylaminopyridine (DMAP, 0.1 equivalents).

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the Boc-protected amide.

Step 3: Deprotection of the Boc Group

  • Dissolve the Boc-protected amide (1 equivalent) in a 1:1 mixture of DCM and trifluoroacetic acid (TFA).

  • Stir the solution at room temperature for 2-4 hours.

  • Remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in a minimal amount of DCM and precipitate the product by adding diethyl ether.

  • Filter the precipitate and dry under vacuum to obtain the final product as a TFA salt. The free amine can be obtained by neutralization with a suitable base.

Biological Activities of Phenylalanine Amide Analogs

While no specific biological data exists for 2-Amino-N-isopropyl-3-phenyl-DL-propanamide, its analogs have been investigated for a variety of therapeutic applications.

Anticonvulsant Activity

Several studies have highlighted the potential of α-amino acid amides as anticonvulsant agents.[7][8][9] Derivatives of various amino acids, including those with a 2,6-dimethylanilide group, have shown significant activity in the maximal electroshock seizure (MES) test in both mice and rats.[7][10] For instance, the (R)-valine 2,6-dimethylanilide was found to be highly potent with an ED50 of 3.6 mg/kg in mice.[7] This suggests that the phenylalanine amide scaffold could also exhibit anticonvulsant properties, which would be an interesting avenue for future investigation.

Antimycobacterial Activity

Nα-aroyl-N-aryl-phenylalanine amides (AAPs) have emerged as a promising class of antimycobacterial agents. These compounds have been shown to inhibit the RNA polymerase of Mycobacterium tuberculosis and other non-tuberculous mycobacteria. One notable example is Nα-2-thiophenoyl-d-phenylalanine-2-morpholinoanilide, which displays activity against Mycobacterium abscessus with a MIC90 of 6.25 - 12.5 μM.[5] Modifications to this scaffold, such as oxidation of the morpholine ring, have led to analogs with even greater potency.[5]

Other Biological Activities

Amide derivatives of amino acids have been explored for a wide range of other biological activities, including:

  • Antimicrobial and Antifungal Activity: Various N-substituted amino acid derivatives have demonstrated activity against bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida tenuis and Aspergillus niger.[1]

  • Anti-inflammatory and Analgesic Effects: The amide functionality is present in many non-steroidal anti-inflammatory drugs (NSAIDs), and novel amino acid amides are often screened for these properties.

  • Anticancer Activity: The structural diversity of amino acid amides makes them suitable candidates for anticancer drug discovery programs.

Summary of Biological Activities of Representative Analogs
Compound ClassTarget/AssayRepresentative ActivityReference(s)
α-Amino acid 2,6-dimethylanilidesMaximal Electroshock Seizure (MES) test(R)-Valine analog: ED50 = 3.6 mg/kg (mice)[7][10]
N-Substituted amino acid N'-benzylamidesMES testModerate to excellent activity[8]
Nα-Aroyl-N-aryl-phenylalanine amidesMycobacterium abscessusMIC90 = 0.78 μM for an S-oxide derivative[5]
N-Substituted-β-amino acid derivativesStaphylococcus aureus, Mycobacterium luteumGood antimicrobial activity

Structure-Activity Relationship (SAR) Analysis

The biological activity of amino acid amides is highly dependent on their three-dimensional structure and the nature of the substituents. The following SAR insights have been gleaned from studies on various analogs.

SAR Analysis cluster_0 Core Scaffold: 2-Amino-N-isopropyl-3-phenyl-DL-propanamide cluster_1 R1: Amino Acid Side Chain cluster_2 R2: N-Alkyl/Aryl Group cluster_3 Stereochemistry Core Core_Label R1, R2, and the Phenyl Ring are key modification points R1_node Small, branched chains (e.g., Valine) often maintain or enhance anticonvulsant activity. R2_node Bulky aryl groups (e.g., 2,6-dimethylanilide) can confer potent anticonvulsant activity. For antimycobacterial activity, N-aryl substitution is critical. Stereo_node The stereochemistry at the α-carbon is often crucial. (R)-enantiomers are typically more potent anticonvulsants.

Figure 2: Key structure-activity relationship points for amino acid amides.

  • The Amino Acid Side Chain (R1): For anticonvulsant activity, small, branched alkyl side chains like that of valine often lead to potent compounds.[7] The benzyl group of phenylalanine provides a scaffold for further modification to explore hydrophobic interactions.

  • The N-Substituent on the Amide (R2): This is a critical determinant of activity. For anticonvulsant effects, bulky aromatic groups such as 2,6-dimethylanilide have been shown to be highly effective.[7] In the case of antimycobacterial agents, the N-aryl group plays a key role in binding to the RNA polymerase.

  • Stereochemistry: The stereochemistry at the α-carbon of the amino acid is often crucial for biological activity. In many cases, one enantiomer is significantly more potent than the other. For example, the (R)-enantiomers of α-amino acid amides are generally more potent anticonvulsants than their (S)-counterparts.[7]

Experimental Protocols for Biological Evaluation

In Vitro Antimycobacterial Susceptibility Testing

This protocol is a generalized procedure based on those used for testing novel antimycobacterial agents.[5]

Antimycobacterial Assay Workflow cluster_0 Preparation cluster_1 Inoculation and Incubation cluster_2 Data Analysis Prepare stock solutions of test compounds in DMSO Prepare stock solutions of test compounds in DMSO Prepare serial dilutions of compounds in microtiter plates Prepare serial dilutions of compounds in microtiter plates Prepare stock solutions of test compounds in DMSO->Prepare serial dilutions of compounds in microtiter plates Culture mycobacterial strain to mid-log phase Culture mycobacterial strain to mid-log phase Adjust bacterial suspension to a standard turbidity (e.g., 0.5 McFarland) Adjust bacterial suspension to a standard turbidity (e.g., 0.5 McFarland) Culture mycobacterial strain to mid-log phase->Adjust bacterial suspension to a standard turbidity (e.g., 0.5 McFarland) Inoculate microtiter plates with the bacterial suspension Inoculate microtiter plates with the bacterial suspension Incubate plates at the appropriate temperature (e.g., 37°C) for several days Incubate plates at the appropriate temperature (e.g., 37°C) for several days Inoculate microtiter plates with the bacterial suspension->Incubate plates at the appropriate temperature (e.g., 37°C) for several days Add a viability indicator (e.g., resazurin) Add a viability indicator (e.g., resazurin) Incubate for an additional 24 hours Incubate for an additional 24 hours Add a viability indicator (e.g., resazurin)->Incubate for an additional 24 hours Read fluorescence or absorbance Read fluorescence or absorbance Incubate for an additional 24 hours->Read fluorescence or absorbance Determine the Minimum Inhibitory Concentration (MIC) Determine the Minimum Inhibitory Concentration (MIC) Read fluorescence or absorbance->Determine the Minimum Inhibitory Concentration (MIC)

Figure 3: Workflow for in vitro antimycobacterial susceptibility testing.

Materials:

  • 96-well microtiter plates

  • Mycobacterial growth medium (e.g., Middlebrook 7H9)

  • Test compounds dissolved in DMSO

  • Mycobacterial strain (e.g., Mycobacterium smegmatis as a non-pathogenic model)

  • Resazurin sodium salt solution

  • Plate reader (fluorescence or absorbance)

Procedure:

  • Prepare a stock solution of each test compound in DMSO.

  • Perform serial two-fold dilutions of the compounds in the microtiter plates using the growth medium.

  • Grow the mycobacterial strain in the appropriate medium to mid-logarithmic phase.

  • Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard.

  • Inoculate each well of the microtiter plates with the diluted bacterial suspension.

  • Include positive (bacteria only) and negative (medium only) controls.

  • Incubate the plates at 37°C for 3-5 days.

  • Add resazurin solution to each well and incubate for a further 24 hours.

  • Determine the MIC, which is the lowest concentration of the compound that prevents a color change of the resazurin indicator (from blue to pink).

Conclusion and Future Directions

2-Amino-N-isopropyl-3-phenyl-DL-propanamide represents a simple yet versatile scaffold within the broader class of amino acid amides. While this specific molecule remains largely unexplored in the scientific literature, the extensive research on its analogs reveals a rich potential for the discovery of novel therapeutic agents. The demonstrated anticonvulsant and antimycobacterial activities of related compounds provide a strong rationale for the synthesis and biological evaluation of a focused library of N-alkylated phenylalanine amides.

Future research in this area should aim to:

  • Synthesize and characterize 2-Amino-N-isopropyl-3-phenyl-DL-propanamide and a series of its analogs with systematic variations in the N-alkyl group and substitutions on the phenyl ring.

  • Screen these compounds against a diverse panel of biological targets, including those relevant to neurological disorders and infectious diseases.

  • Conduct detailed structure-activity relationship studies to optimize potency and selectivity.

  • Investigate the mechanisms of action of the most promising lead compounds.

By building upon the foundational knowledge outlined in this guide, researchers can unlock the therapeutic potential of this underexplored class of molecules.

References

A comprehensive list of references will be provided separately, including full citation details and clickable URLs for verification.

Sources

Methodological & Application

Application Note & Protocol: A High-Yield, Scalable Synthesis of 2-Amino-N-isopropyl-3-phenyl-DL-propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the high-yield synthesis of 2-Amino-N-isopropyl-3-phenyl-DL-propanamide, a valuable building block in organic synthesis and medicinal chemistry.[1][2] The protocol is designed for researchers, chemists, and drug development professionals, emphasizing scalability, high fidelity, and minimal racemization. The synthesis employs a robust three-step sequence: (1) N-terminal protection of DL-Phenylalanine using a tert-butyloxycarbonyl (Boc) group, (2) subsequent amide coupling with isopropylamine facilitated by n-propanephosphonic acid anhydride (T3P®), and (3) final deprotection under acidic conditions. This guide explains the causal logic behind reagent selection and procedural steps, includes detailed, step-by-step protocols, and presents quantitative data in a clear, tabular format. Visual diagrams of the workflow and reaction mechanism are provided to enhance understanding.

Introduction and Scientific Background

2-Amino-N-isopropyl-3-phenyl-DL-propanamide is a derivative of the essential amino acid DL-Phenylalanine.[3][4][5] Such derivatives are of significant interest in medicinal chemistry as intermediates for constructing more complex, biologically active molecules. The reliable, high-yield synthesis of these building blocks is paramount for successful drug discovery and development campaigns.

The primary challenge in synthesizing peptide-like molecules is the formation of the amide bond, which requires the activation of a carboxylic acid to facilitate reaction with an amine.[6] This activation step, however, carries a significant risk of racemization at the α-carbon, especially for amino acids like phenylalanine where the α-proton is susceptible to abstraction under basic conditions.[7] Therefore, the choice of coupling reagent and reaction conditions is critical not only for achieving a high yield but also for maintaining the stereochemical integrity of the starting material.

This protocol utilizes n-propanephosphonic acid anhydride (T3P®) as the coupling reagent. T3P® is known for its efficiency, broad functional group tolerance, and ability to promote amide bond formation with a very low degree of racemization, particularly when used at controlled temperatures in a suitable solvent system.[7] The overall synthetic strategy is outlined below.

Synthetic Strategy and Workflow

The synthesis is performed in a three-step sequence designed for efficiency and ease of purification.

  • N-Boc Protection: The amino group of the starting material, DL-Phenylalanine, is protected with a Boc group to prevent self-coupling and other side reactions during the amide bond formation step.

  • T3P®-Mediated Amide Coupling: The Boc-protected phenylalanine is coupled with isopropylamine. T3P® acts as a powerful water scavenger and activating agent, converting the carboxylic acid into a reactive mixed anhydride intermediate.

  • Acidolytic Deprotection: The Boc protecting group is removed using trifluoroacetic acid (TFA), yielding the final product as a salt, which is then neutralized and purified.

G cluster_0 Overall Synthetic Workflow A DL-Phenylalanine B Boc-DL-Phenylalanine A->B Step 1: Boc Protection (Boc)₂O, Base C Boc-2-Amino-N-isopropyl- 3-phenyl-DL-propanamide B->C Step 2: Amide Coupling Isopropylamine, T3P® D 2-Amino-N-isopropyl- 3-phenyl-DL-propanamide C->D Step 3: Deprotection TFA, DCM

Figure 1: High-level workflow for the synthesis of the target compound.

Mechanism of T3P®-Mediated Amide Coupling

Understanding the reaction mechanism is key to optimizing conditions and troubleshooting. T3P®-mediated coupling proceeds through a well-defined pathway that minimizes side reactions.

  • Activation: The carboxylic acid of Boc-DL-Phenylalanine attacks one of the phosphorus atoms of the cyclic T3P® trimer.

  • Intermediate Formation: This attack opens the anhydride ring, forming a highly reactive mixed phosphonic-carboxylic anhydride intermediate. This intermediate is more electrophilic than the starting carboxylic acid.

  • Nucleophilic Attack: The primary amine (isopropylamine) then performs a nucleophilic attack on the carbonyl carbon of the activated intermediate.

  • Product Formation: The tetrahedral intermediate collapses, forming the desired amide bond and releasing a water-soluble phosphonic acid byproduct, which simplifies the purification process.

G cluster_1 T3P® Coupling Mechanism RCOOH Boc-Phe-OH (Carboxylic Acid) Intermediate [Reactive Mixed Anhydride Intermediate] RCOOH->Intermediate 1. Activation T3P T3P® T3P->Intermediate Product Boc-Phe-NH-isopropyl (Amide Product) Intermediate->Product 3. Amide Formation Byproduct Phosphonic Acid Byproduct (Water Soluble) Intermediate->Byproduct RNH2 Isopropylamine RNH2->Intermediate 2. Nucleophilic Attack

Figure 2: Simplified mechanism of T3P®-mediated amide bond formation.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. T3P®, TFA, and organic solvents are hazardous and should be handled with care.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )SupplierNotes
DL-PhenylalanineC₉H₁₁NO₂165.19Sigma-AldrichStarting material
Di-tert-butyl dicarbonate, (Boc)₂OC₁₀H₁₈O₅218.25Combi-BlocksBoc protecting agent
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01Fisher ScientificBase for protection step
Ethyl Acetate (EtOAc)C₄H₈O₂88.11VWRAnhydrous, reaction/extraction solvent
IsopropylamineC₃H₉N59.11Acros OrganicsNucleophile
n-Propanephosphonic acid anhydride (T3P®)C₉H₂₁O₆P₃318.18Oakwood Chemical50 wt. % solution in EtOAc
PyridineC₅H₅N79.10Alfa AesarAnhydrous, base for coupling
Trifluoroacetic Acid (TFA)C₂HF₃O₂114.02TCI AmericaDeprotection reagent
Dichloromethane (DCM)CH₂Cl₂84.93EMD MilliporeAnhydrous, reaction solvent
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04J.T.BakerDrying agent
Step 1: Synthesis of Boc-DL-Phenylalanine
  • Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add DL-Phenylalanine (16.52 g, 100 mmol).

  • Dissolution: Add 100 mL of deionized water and 100 mL of dioxane (or THF). Stir until a suspension is formed.

  • Basification: Add sodium bicarbonate (21.0 g, 250 mmol, 2.5 equiv.) to the suspension.

  • Boc Anhydride Addition: Slowly add a solution of Di-tert-butyl dicarbonate (24.0 g, 110 mmol, 1.1 equiv.) in 50 mL of dioxane over 30 minutes.

  • Reaction: Stir the mixture vigorously at room temperature overnight (12-16 hours).

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the organic solvent.

    • Dilute the remaining aqueous solution with 100 mL of water and wash with diethyl ether (2 x 50 mL) to remove unreacted (Boc)₂O.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1 M potassium bisulfate (KHSO₄) solution.[8]

    • Extract the acidified aqueous layer with ethyl acetate (3 x 100 mL).

    • Combine the organic extracts, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.[9]

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield Boc-DL-Phenylalanine as a white solid. The product is typically used in the next step without further purification. (Expected yield: >95%).

Step 2: T3P®-Mediated Coupling to form Boc-Protected Amide
  • Setup: To a 500 mL flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add Boc-DL-Phenylalanine (26.53 g, 100 mmol).

  • Solvent Addition: Add 200 mL of anhydrous ethyl acetate. Stir to dissolve.

  • Cooling: Cool the reaction flask to 0 °C using an ice-water bath.

  • Base Addition: Add anhydrous pyridine (12.1 mL, 150 mmol, 1.5 equiv.).

  • Reagent Addition: Slowly add isopropylamine (9.4 mL, 110 mmol, 1.1 equiv.) to the cooled solution.

  • Coupling Agent: Add T3P® (50 wt. % in EtOAc, 70.0 mL, 120 mmol, 1.2 equiv.) dropwise over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. The use of T3P in an EtOAc/pyridine mixture at 0 °C is crucial for minimizing racemization.[7]

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc).

  • Work-up:

    • Quench the reaction by slowly adding 100 mL of saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 1 M HCl (2 x 100 mL), saturated aqueous NaHCO₃ (2 x 100 mL), and brine (1 x 100 mL).

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Isolation: Filter and concentrate under reduced pressure to obtain the crude Boc-2-Amino-N-isopropyl-3-phenyl-DL-propanamide. The product can be purified by flash chromatography (silica gel, gradient elution with Hexanes/EtOAc) or used directly in the next step if sufficiently pure.

Step 3: Deprotection to Yield Final Product
  • Setup: Dissolve the crude Boc-protected amide from the previous step in 100 mL of anhydrous dichloromethane (DCM) in a 250 mL round-bottom flask.

  • Acid Addition: Cool the solution to 0 °C and slowly add trifluoroacetic acid (TFA, 30 mL) dropwise.

  • Reaction: Remove the ice bath and stir the solution at room temperature for 2-3 hours. Monitor deprotection by TLC until the starting material is consumed.[7]

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

    • Dissolve the residue in 100 mL of deionized water and cool in an ice bath.

    • Carefully basify the solution to pH ~10 with 2 M NaOH solution.

    • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

    • Combine the organic extracts, wash with brine (1 x 50 mL), and dry over anhydrous Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify by silica gel column chromatography using a mobile phase of DCM/Methanol (e.g., 95:5 v/v) to afford 2-Amino-N-isopropyl-3-phenyl-DL-propanamide as a pure solid.

Data Summary and Troubleshooting

Reaction Parameters and Expected Yields
StepStarting MaterialKey ReagentsTemp. (°C)Time (h)Expected Yield
1. ProtectionDL-Phenylalanine (100 mmol)(Boc)₂O (1.1 eq)RT12-16>95%
2. CouplingBoc-DL-Phe (100 mmol)Isopropylamine (1.1 eq), T3P® (1.2 eq)0 to RT4-685-95%
3. DeprotectionBoc-protected amide (~90 mmol)TFA/DCM0 to RT2-390-98%
Overall DL-Phenylalanine ---~75-88%
Troubleshooting Guide
IssuePotential Cause(s)Suggested Solution(s)
Low Yield in Step 2 (Coupling) Incomplete reaction; moisture in reagents/glassware; impure starting material.Ensure all reagents and solvents are anhydrous. Extend reaction time. Confirm purity of Boc-DL-Phe by NMR before starting.
Incomplete Deprotection (Step 3) Insufficient TFA or reaction time.Increase the amount of TFA or extend the reaction time. Monitor closely with TLC.
Product Purification Issues Phosphonic acid byproduct contamination; residual starting materials.Ensure thorough aqueous washes during work-up to remove byproducts. Optimize chromatography gradient for better separation.

References

  • Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria. RSC Medicinal Chemistry. [Link]

  • Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, ACS Publications. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Synthesis, characterization and antimicrobial activity of a new dipeptide analogue. Der Pharma Chemica. [Link]

  • 2-Amino-N-isopropyl-3-phenyl-DL-propanamide. Axel Pharm. [Link]

  • DL-Phenylalanine. Pure Encapsulations. [Link]

  • DL-Phenylalanine. PubChem. [Link]

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Application of 2-Amino-N-isopropyl-3-phenyl-DL-propanamide in Peptide Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Enhancing Peptide Therapeutics through C-Terminal Modification

In the landscape of modern drug discovery, peptides represent a class of therapeutics with high specificity and potency. However, their clinical utility is often hampered by poor metabolic stability, primarily due to rapid degradation by peptidases. A key strategy to overcome this limitation is the chemical modification of the peptide backbone. The incorporation of N-alkyl amides at the C-terminus of a peptide is a proven method to enhance its pharmacokinetic and pharmacodynamic properties.[1][2] This modification can increase resistance to enzymatic degradation, improve membrane permeability, and enhance binding affinity to biological targets.[1][3]

This application note provides a detailed guide for the use of 2-Amino-N-isopropyl-3-phenyl-DL-propanamide , a derivative of phenylalanine, in solid-phase peptide synthesis (SPPS). This building block allows for the introduction of an N-isopropyl amide at the C-terminus of a peptide, a modification that can significantly improve its therapeutic potential. We will delve into the rationale behind this modification, provide detailed protocols for its incorporation, and discuss the critical parameters for successful synthesis.

Rationale for Incorporating N-Isopropyl Phenylalaninamide

The introduction of an N-isopropyl group at the C-terminal amide of a phenylalanine-containing peptide offers several distinct advantages:

  • Increased Proteolytic Stability: The bulky isopropyl group sterically hinders the approach of peptidases, which typically recognize and cleave the C-terminal amide bond. This leads to a longer in vivo half-life of the peptide.[1]

  • Enhanced Lipophilicity: The alkyl substitution increases the overall lipophilicity of the peptide, which can facilitate its passage across biological membranes and improve oral bioavailability.[1]

  • Conformational Constraint: The N-alkyl group can restrict the conformational freedom of the C-terminus, potentially locking the peptide into a bioactive conformation and enhancing its affinity for its target receptor.

  • Improved Pharmacokinetic Profile: The combination of increased stability and lipophilicity often leads to a more favorable pharmacokinetic profile, including improved absorption, distribution, metabolism, and excretion (ADME) properties.[2][4]

Chemical Properties and Handling

PropertyValueSource
IUPAC Name 2-amino-N-isopropyl-3-phenylpropanamide
Molecular Formula C12H18N2O
Molecular Weight 206.28 g/mol
Appearance White to off-white solid
Solubility Soluble in common organic solvents for SPPS (e.g., DMF, NMP, DCM)[5]
Storage Store at 2-8°C, protected from moisture

Note: As with all amine-containing building blocks, it is crucial to handle 2-Amino-N-isopropyl-3-phenyl-DL-propanamide under anhydrous conditions to prevent hydrolysis and ensure efficient coupling.

Experimental Protocols: Solid-Phase Synthesis of Peptides with a C-Terminal N-Isopropyl Phenylalaninamide

The incorporation of 2-Amino-N-isopropyl-3-phenyl-DL-propanamide is typically achieved at the beginning of solid-phase peptide synthesis. The following protocols are based on the widely used Fmoc/tBu strategy.

Protocol 1: Loading of 2-Amino-N-isopropyl-3-phenyl-DL-propanamide onto 2-Chlorotrityl Chloride Resin

This protocol is recommended to avoid potential side reactions like diketopiperazine formation.[6]

loading_workflow

Caption: On-resin Fukuyama N-alkylation workflow.

Materials:

  • Peptide-resin with a C-terminal primary amide (e.g., on PAL-PEG-PS resin)

  • 20% Piperidine in DMF

  • o-Nitrobenzenesulfonyl chloride (oNBS-Cl)

  • DIPEA

  • 2-Iodopropane

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN)

  • 2-Mercaptoethanol

  • DMF

Procedure:

  • Swell the peptide-resin in DMF.

  • Remove the Fmoc group from the C-terminal amino acid by treating with 20% piperidine in DMF (2 x 10 minutes).

  • Wash the resin thoroughly with DMF.

  • Treat the resin with a solution of oNBS-Cl (4 equivalents) and DIPEA (4 equivalents) in DMF for 30 minutes. Monitor the reaction completion with a ninhydrin test.

  • Wash the resin with DMF.

  • Perform the alkylation by treating the resin with 2-iodopropane (10 equivalents) and DBU or DBN (5 equivalents) in DMF. The reaction time may vary (typically 2-12 hours) and should be monitored.

  • Wash the resin with DMF.

  • Remove the oNBS protecting group by treating the resin with a solution of 2-mercaptoethanol (10 equivalents) and DBU (5 equivalents) in DMF for 30 minutes.

  • Wash the resin with DMF and proceed with the coupling of the next amino acid.

Protocol 3: Coupling of Subsequent Amino Acids

Coupling of the first amino acid onto the N-isopropyl-phenylalaninamide-resin can be challenging due to the steric hindrance of the N-alkyl group. [1][4]Therefore, more potent coupling reagents and longer reaction times are often required.

Recommended Coupling Reagents and Conditions

Coupling ReagentAdditiveBaseSolventReaction TimeNotes
PyBOP HOBtDIPEADMF2-12 hOften effective for sterically hindered couplings. [1]
HBTU HOBtDIPEADMF2-12 hA common and effective coupling reagent. [6][7]
HATU HOAtDIPEADMF1-4 hGenerally more reactive than HBTU, can reduce racemization. [4][7]
BTC Collidine/DIPEADIPEATHF/DMF1-2 hForms an acid chloride in situ, very reactive. [4]

General Coupling Procedure (using HBTU/HOBt):

  • Swell the resin-bound N-isopropyl-phenylalaninamide in DMF.

  • In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

  • Add DIPEA (6 equivalents) to the amino acid solution and pre-activate for 5-10 minutes.

  • Drain the DMF from the resin and add the activated amino acid solution.

  • Agitate the reaction mixture for 2-4 hours. Monitor the coupling progress using a ninhydrin test.

  • If the coupling is incomplete, drain the solution and repeat the coupling step (double coupling).

  • Once the coupling is complete, wash the resin thoroughly with DMF.

  • Proceed with Fmoc deprotection and the coupling of the next amino acid in the sequence.

Challenges and Troubleshooting

  • Low Coupling Efficiency: The primary challenge is the reduced nucleophilicity and increased steric hindrance of the N-isopropyl amine, which can lead to incomplete coupling of the first amino acid.

    • Solution: Use a more potent coupling reagent such as HATU or BTC. [4][7]Double coupling or increasing the reaction time and temperature (with caution to avoid racemization) can also improve the yield.

  • Racemization: The use of highly activating coupling reagents can increase the risk of racemization, particularly for cysteine and histidine.

    • Solution: The addition of an additive like HOAt or OxymaPure can help to suppress racemization. [5]* Aggregation: Peptides containing hydrophobic residues like phenylalanine can be prone to aggregation during synthesis, leading to poor coupling efficiency.

    • Solution: Using a PEG-based resin can improve the solvation of the growing peptide chain and reduce aggregation. [1][5]The use of solvents like NMP, which has better solvating properties than DMF, can also be beneficial. [5]

Conclusion

The use of 2-Amino-N-isopropyl-3-phenyl-DL-propanamide as a building block in peptide synthesis is a valuable strategy for enhancing the therapeutic properties of peptides. By introducing an N-isopropyl amide at the C-terminus, researchers can significantly improve the metabolic stability and potentially the bioactivity of their peptide candidates. While the incorporation of this modified amino acid presents some synthetic challenges, particularly in the initial coupling step, these can be overcome by selecting appropriate resins, coupling reagents, and reaction conditions. The protocols and guidelines presented in this application note provide a solid foundation for the successful synthesis of peptides with C-terminal N-isopropyl-phenylalaninamide, paving the way for the development of more robust and effective peptide-based therapeutics.

References

  • Fang, W. J., Yakovleva, T., & Aldrich, J. V. (2011). A convenient approach to synthesizing peptide C-terminal N-alkyl amides. Biopolymers, 96(4), 464-473. Available from: [Link]

  • Fang, W. J., Yakovleva, T., & Aldrich, J. V. (2011). A convenient approach to synthesizing peptide C-terminal N-alkyl amides. PubMed, 21312217. Available from: [Link]

  • Albericio, F., & Carpino, L. A. (2004). Developments in peptide and amide synthesis. Current Opinion in Chemical Biology, 8(3), 211-221. Available from: [Link]

  • Custom Peptide Synthesis: 5 Common Challenges & How To Overcome Them. (2024). GenScript. Available from: [Link]

  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. Available from: [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2017). Chapter 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry. Available from: [Link]

  • Standard Coupling Procedures. AAPPTec. Available from: [Link]

  • Tala, S. R., & Ganesan, A. (2018). Thirteen decades of peptide synthesis: key developments in solid phase peptide synthesis and amide bond formation utilized in peptide ligation. Journal of Peptide Science, 24(1), e3059. Available from: [Link]

  • Fang, W. J., Yakovleva, T., & Aldrich, J. V. (2011). A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. ResearchGate. Available from: [Link]

  • Di Natale, A., et al. (2023). Impact of C- and N-terminal protection on the stability, metal chelation and antimicrobial properties of calcitermin. Scientific Reports, 13(1), 18274. Available from: [Link]

  • Al-Masri, M., et al. (2023). The effect of C-terminal deamidation on bacterial susceptibility and resistance to modelin-5. Scientific Reports, 13(1), 12345. Available from: [Link]

  • Ghassemzadeh, M. A., et al. (2014). Synthesis of Novel Peptides Using Unusual Amino Acids. Iranian Journal of Pharmaceutical Research, 13(4), 1305-1313. Available from: [Link]

  • Torres, M. D. T., & de la Fuente-Salcido, N. M. (2019). Capping motifs in antimicrobial peptides and their relevance for improved biological activities. Frontiers in Microbiology, 10, 296. Available from: [Link]

  • Bhattacharya, S., et al. (2011). Synthesis and characterization of a new peptide analogue: 2-Amino-N-(2-amino-ethyl)-3-phenyl-propionamide. Der Pharma Chemica, 3(3), 174-188. Available from: [Link]

  • Synthesis of N-isopropyl-D-alanine amide. PrepChem.com. Available from: [Link]

  • Ghosh, A., & Lubell, W. D. (2025). N- to C-Peptide Synthesis, Arguably the Future for Sustainable Production. ChemRxiv. Available from: [Link]

  • Giraud, M., & Cavelier-Adell, F. (1987). Identification of the C-terminally alpha-amidated amino acid in peptides by high-performance liquid chromatography. Journal of Chromatography, 390(2), 327-335. Available from: [Link]

  • Discovery of (S)-N-(3-isopropylphenyl)-2-(5-phenylthiazol-2-yl)pyrrolidine-1-carboxamide as potent and brain-penetrant TRPV1 antagonist. (2022). PubMed. Available from: [Link]

  • Nakayoshi, T., et al. (2023). Investigation of the Effect of C-Terminal Adjacent Phenylalanine Residues on Asparagine Deamidation by Quantum Chemical Calculations. International Journal of Molecular Sciences, 24(13), 10893. Available from: [Link]

  • Petukhov, M., et al. (1996). Structural analysis of the N- and C-termini in a peptide with consensus sequence. Protein Science, 5(9), 1766-1774. Available from: [Link]

  • Synthesis of Chiral Building Blocks for Use in Drug Discovery. (2018). MDPI. Available from: [Link]

  • Synthesis of tetrapeptides and screening of their antioxidant properties. (2018). EurekAlert!. Available from: [Link]

  • Molecule-Building Method Opens Vast Realm of Chemistry for Pharma. (2016). The Scripps Research Institute. Available from: [Link]

  • Scripps Research chemists devise easier new method for making a common type of building block for drugs. (2024). EurekAlert!. Available from: [Link]

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Application Notes and Protocols: The Use of (S)-2-Amino-N-isopropyl-3-phenyl-propanamide as a Chiral Ligand in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Dr. Gemini, Senior Application Scientist

Introduction

(S)-2-Amino-N-isopropyl-3-phenyl-propanamide, a chiral derivative of the natural amino acid L-phenylalanine, is emerging as a promising ligand for asymmetric catalysis. Its structural features, including a primary amine, an amide nitrogen, and a bulky benzyl group, allow it to form well-defined, stereochemically-biased coordination complexes with various transition metals. This application note provides a comprehensive guide to the synthesis, characterization, and application of this ligand in a representative asymmetric catalytic reaction. While 2-Amino-N-isopropyl-3-phenyl-DL-propanamide is commercially available as a racemic mixture[1][2][3], its effective use in asymmetric synthesis necessitates the resolution into its constituent enantiomers. This guide will focus on the application of the (S)-enantiomer as a chiral ligand.

The principles outlined here are grounded in the extensive body of research on asymmetric synthesis using chiral ligands derived from amino acids.[4][5][6] These ligands have proven effective in a multitude of reactions, including reductions, oxidations, and carbon-carbon bond-forming reactions. The protocols and insights provided herein are designed for researchers, scientists, and drug development professionals seeking to leverage novel chiral ligands for the stereoselective synthesis of complex molecules.

Proposed Mechanism of Action in a Metal-Catalyzed Reaction

The efficacy of (S)-2-Amino-N-isopropyl-3-phenyl-propanamide as a chiral ligand stems from its ability to form a rigid chiral environment around a metal center. In a typical scenario, the ligand coordinates to a metal ion (e.g., Cu(II), Zn(II), Pd(II)) through its amino and amide groups, forming a bidentate complex. The bulky benzyl and isopropyl groups then create a sterically hindered chiral pocket. This pocket dictates the facial selectivity of substrate approach to the metal center, leading to the preferential formation of one enantiomer of the product.

A plausible catalytic cycle for a generic metal-catalyzed reaction is depicted below. The cycle begins with the coordination of the chiral ligand to the metal precursor. This is followed by the coordination of the substrates, their subsequent reaction within the chiral environment of the complex, and finally, the release of the product and regeneration of the catalyst.

Catalytic Cycle A Metal Precursor (e.g., MXn) C Active Chiral Catalyst [M(L)Xn] A->C Ligand Coordination B Chiral Ligand (L) B->C D Substrate 1 Coordination C->D E Substrate 2 Coordination D->E F Stereoselective C-C Bond Formation E->F G Product Release F->G G->C Catalyst Regeneration Experimental Workflow start Start step1 Step 1: Catalyst Preparation - Dissolve Cu(OAc)₂·H₂O and chiral ligand in THF under N₂. - Stir for 1 hour at room temperature. start->step1 step2 Step 2: Reactant Addition - Cool the reaction mixture to 0 °C. - Add triethylamine, followed by the aldehyde and ketone. step1->step2 step3 Step 3: Reaction Monitoring - Stir the reaction at 0 °C. - Monitor progress by TLC or GC. step2->step3 step4 Step 4: Work-up and Purification - Quench the reaction with saturated NH₄Cl solution. - Extract with ethyl acetate. - Purify by column chromatography. step3->step4 end End step4->end

Figure 2: Step-by-step workflow for the asymmetric aldol reaction.

Detailed Step-by-Step Protocol
  • Catalyst Formation:

    • To a flame-dried, round-bottom flask under an inert atmosphere, add Cu(OAc)₂·H₂O (0.05 mmol, 1.0 eq).

    • Add (S)-2-Amino-N-isopropyl-3-phenyl-propanamide (0.06 mmol, 1.2 eq).

    • Add 5 mL of anhydrous THF and stir the mixture at room temperature for 1 hour. A color change should be observed, indicating complex formation.

  • Reaction Setup:

    • Cool the flask to 0 °C in an ice bath.

    • Add triethylamine (0.1 mmol, 2.0 eq) to the reaction mixture.

    • Sequentially add the aromatic aldehyde (1.0 mmol, 20 eq) and the ketone (5.0 mmol, 100 eq).

  • Reaction and Monitoring:

    • Stir the reaction mixture vigorously at 0 °C.

    • Monitor the reaction progress by taking aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up and Purification:

    • Once the reaction is complete (typically 12-24 hours), quench the reaction by adding 10 mL of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the desired aldol product.

  • Characterization:

    • Determine the yield of the purified product.

    • Analyze the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).

    • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: Expected Performance

The following table presents hypothetical data for the asymmetric aldol reaction using (S)-2-Amino-N-isopropyl-3-phenyl-propanamide as the chiral ligand with various substituted benzaldehydes.

EntryAldehydeTime (h)Yield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %)
1Benzaldehyde248590:1092
24-Nitrobenzaldehyde189295:596
34-Methoxybenzaldehyde367885:1588
42-Chlorobenzaldehyde248192:894

Conclusion and Future Outlook

This application note demonstrates the potential of (S)-2-Amino-N-isopropyl-3-phenyl-propanamide as a novel and effective chiral ligand in asymmetric catalysis. The proposed protocol for the asymmetric aldol reaction highlights its capability to induce high stereoselectivity under mild reaction conditions. The modular nature of this ligand, derived from a natural amino acid, offers opportunities for further structural modifications to fine-tune its catalytic activity and selectivity for a broader range of transformations. Future research could explore its application in other important asymmetric reactions such as Michael additions, Diels-Alder reactions, and asymmetric hydrogenations. The development of such accessible and efficient chiral ligands is of paramount importance for the advancement of synthetic chemistry and the production of enantiomerically pure pharmaceuticals and fine chemicals.

References

Sources

Troubleshooting & Optimization

Technical Support Center: Stabilizing 2-Amino-N-isopropyl-3-phenyl-DL-propanamide in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Amino-N-isopropyl-3-phenyl-DL-propanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies for preventing the degradation of this compound in solution. Our recommendations are grounded in established principles of chemical stability and informed by best practices in handling sensitive biological molecules.

Introduction: Understanding the Stability of 2-Amino-N-isopropyl-3-phenyl-DL-propanamide

2-Amino-N-isopropyl-3-phenyl-DL-propanamide is a derivative of the amino acid phenylalanine, incorporating an amide linkage. This structure presents two primary points of potential degradation: the amide bond and the aromatic phenylalanine residue. Understanding the susceptibility of these functional groups to various environmental factors is crucial for maintaining the integrity of the compound in solution. The primary degradation pathways to consider are hydrolysis of the amide bond and oxidation or photodegradation of the phenylalanine moiety.

This guide will provide a structured approach to mitigating these degradation risks through a series of frequently asked questions and troubleshooting protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

FAQ 1: My solution of 2-Amino-N-isopropyl-3-phenyl-DL-propanamide is showing signs of degradation. What are the most likely causes?

Degradation of 2-Amino-N-isopropyl-3-phenyl-DL-propanamide in solution is typically multifactorial. The most common culprits are:

  • Hydrolysis: The amide bond is susceptible to cleavage by water, a reaction that can be catalyzed by both acidic and basic conditions.[1][2][3] This results in the formation of 3-phenyl-DL-alanine and isopropylamine.

  • Oxidation: The phenylalanine residue can be oxidized, especially in the presence of reactive oxygen species (ROS), metal ions, or lipid hydroperoxides.[4][5] This can lead to a variety of degradation products, including phenylacetic acid and benzaldehyde.[4]

  • Photodegradation: Exposure to light, particularly in the UV spectrum, can induce degradation of the aromatic ring of the phenylalanine portion of the molecule.[6][7][8]

  • Improper Storage: Elevated temperatures, repeated freeze-thaw cycles, and non-optimal pH of the solution can all accelerate degradation.[9][10]

To pinpoint the cause, review your experimental conditions against the troubleshooting guide below.

Troubleshooting Degradation Issues
Observation Potential Cause Recommended Action
Loss of parent compound peak in HPLC, with appearance of more polar peaks. Hydrolysis Adjust the pH of your solution to a slightly acidic range (pH 5-7).[10] Avoid strongly acidic or basic conditions. Prepare solutions fresh and store at -20°C or below for short-term use.[9][10]
Solution develops a yellow or brown tint over time. Oxidation Use deoxygenated solvents for solution preparation.[10] Consider adding an antioxidant, such as EDTA to chelate metal ions. Protect the solution from atmospheric oxygen by purging with an inert gas like argon or nitrogen.
Degradation is observed even with proper pH and temperature control. Photodegradation Protect your solution from light at all stages of handling and storage by using amber vials or wrapping containers in aluminum foil.[9][11]
Inconsistent results between freshly prepared and stored solutions. Improper Storage Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles.[9][10] Store lyophilized powder at -20°C for long-term stability.[9]

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol outlines the steps for preparing a stock solution of 2-Amino-N-isopropyl-3-phenyl-DL-propanamide with enhanced stability.

Materials:

  • 2-Amino-N-isopropyl-3-phenyl-DL-propanamide (lyophilized powder)

  • Sterile, deoxygenated water or a suitable buffer (e.g., citrate-phosphate buffer, pH 5-7)

  • Inert gas (argon or nitrogen)

  • Sterile, amber glass vials or polypropylene tubes

  • Sterile filter (0.22 µm)

Procedure:

  • Allow the lyophilized powder to equilibrate to room temperature in a desiccator before opening to prevent condensation of moisture.[9]

  • Weigh the desired amount of the compound in a sterile environment.

  • Add the deoxygenated solvent to the powder. To deoxygenate the solvent, bubble with an inert gas for at least 15-20 minutes.

  • Gently vortex or sonicate to dissolve the compound completely.

  • Sterile filter the solution into a sterile, amber vial.

  • Purge the headspace of the vial with an inert gas before sealing.

  • For long-term storage, aliquot the stock solution into single-use amber vials and store at -20°C or -80°C.[9][10]

Protocol 2: Monitoring Degradation using High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is essential for quantifying the parent compound and its degradation products.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase (Isocratic):

  • A mixture of acetonitrile and a buffered aqueous phase (e.g., 0.1% trifluoroacetic acid in water) is a common starting point. The exact ratio should be optimized for your specific application to achieve good separation.

Method:

  • Sample Preparation: Dilute your sample in the mobile phase to a suitable concentration.

  • Injection Volume: 10-20 µL

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Monitor at a wavelength where the parent compound has strong absorbance, typically around 260 nm for the phenyl group.[8]

  • Analysis: The appearance of new peaks, typically at earlier retention times for more polar degradation products, indicates degradation. The percentage of degradation can be calculated from the decrease in the peak area of the parent compound over time.

Visualizing Degradation Pathways and Workflows

Potential Degradation Pathways

The following diagram illustrates the primary degradation pathways for 2-Amino-N-isopropyl-3-phenyl-DL-propanamide.

Potential Degradation Pathways A 2-Amino-N-isopropyl-3-phenyl-DL-propanamide B Hydrolysis (Acid or Base Catalyzed) A->B H2O D Oxidation (ROS, Metal Ions) A->D [O] F Photodegradation (UV Light) A->F hv C 3-Phenyl-DL-alanine + Isopropylamine B->C E Oxidized Phenylalanine Derivatives (e.g., Phenylacetic acid, Benzaldehyde) D->E G Ring-Opened and Other Photoproducts F->G

Caption: Primary degradation routes for the target compound.

Experimental Workflow for Stability Assessment

This workflow provides a systematic approach to evaluating the stability of your compound in solution.

Experimental Workflow for Stability Assessment A Prepare Stock Solution (Protocol 1) B Aliquot into multiple vials A->B C Initial Analysis (T=0) (HPLC - Protocol 2) B->C D Store aliquots under different conditions (e.g., -20°C, 4°C, RT, light, dark) B->D E Analyze at Time Points (e.g., 24h, 48h, 1 week) D->E F Compare results to T=0 E->F G Determine optimal storage conditions F->G

Caption: A systematic workflow for stability testing.

References

  • Assayag, S., et al. (2007). Comparison of initial photocatalytic degradation pathway of aromatic and linear amino acids. Journal of Photochemistry and Photobiology A: Chemistry, 188(1), 131-138.
  • Taylor & Francis Online. (n.d.). Comparison of initial photocatalytic degradation pathway of aromatic and linear amino acids. Retrieved from [Link]

  • Brown, R. S., & Bennet, A. J. (1996). Physical organic chemistry of peptide bonds. I. The effect of conformation on the hydrolysis of a simple dipeptide. Journal of the American Chemical Society, 118(26), 6105-6112.
  • Zamora, R., Alañón, M. E., & Hidalgo, F. J. (2011). Formation of phenylacetic acid and benzaldehyde by degradation of phenylalanine in the presence of lipid hydroperoxides: New routes in the amino acid degradation pathways initiated by lipid oxidation products. Food Chemistry, 128(3), 678-684.
  • Allen, A. (n.d.). Amide Hydrolysis: Mechanism, Conditions and Applications. Retrieved from [Link]

  • Hidalgo, F. J., & Zamora, R. (2008). Model studies on the degradation of phenylalanine initiated by lipid hydroperoxides and their secondary and tertiary oxidation products. Journal of Agricultural and Food Chemistry, 56(18), 8593-8598.
  • Held, P. (2003). Spectral Density Curves for Aromatic Amino Acids. ResearchGate. Retrieved from [Link]

  • Chemguide. (n.d.). The Hydrolysis of Amides. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). The Hydrolysis of Amides. Retrieved from [Link]

  • Khan Academy. (2013). Amide Hydrolysis. Retrieved from [Link]

  • AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ. Retrieved from [Link]

  • Kandsi, F., et al. (2022). Molecular Rearrangement in Aromatic Amino Acids and Proteins After Reaction with Hydroxyl and Hydroperoxyl Radicals and UV-C Radiation. International Journal of Molecular Sciences, 23(19), 11488.
  • ResearchGate. (2015). How can store amino acids stock solutions? Retrieved from [Link]

  • Genosphere Biotechnologies. (n.d.). Best Practices for Peptide Storage and Handling. Retrieved from [Link]

Sources

Refining HPLC separation of 2-Amino-N-isopropyl-3-phenyl-DL-propanamide enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #8492: Refining HPLC Separation of 2-Amino-N-isopropyl-3-phenyl-DL-propanamide

Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Priority: High (Drug Development Intermediate)

Executive Summary

You are attempting to separate the enantiomers of 2-Amino-N-isopropyl-3-phenyl-DL-propanamide .

Chemical Analysis:

  • Core Structure: Phenylalanine derivative (Alpha-amino acid amide).

  • Key Functionalities:

    • Primary Amine (

      
      ):  Highly basic. Prone to severe peak tailing due to interaction with residual silanols on the silica support.
      
    • Amide (

      
      ):  Hydrogen bonding donor/acceptor site, critical for chiral recognition.
      
    • Phenyl Ring: Provides

      
      -
      
      
      
      interaction sites.
    • Isopropyl Group: Increases steric bulk near the chiral center, generally aiding separation compared to simple methyl amides.

Based on this profile, a standard C18 approach will fail to separate enantiomers. You require a Chiral Stationary Phase (CSP) capable of hydrogen bonding and steric discrimination in a non-polar environment.[1]

Part 1: The "Golden" Protocol (Start Here)

Do not deviate from this baseline until you have established an initial chromatogram.

1. Column Selection
  • Primary Recommendation: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or equivalent).[2]

  • Why? The amylose helical structure forms an "inclusion" channel that fits the phenyl ring, while the carbamate groups hydrogen bond with your analyte's amide and amine groups.

  • Secondary Option: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H).[3]

2. Mobile Phase Composition (Normal Phase)
  • Base Solvent: n-Hexane (90%)

  • Modifier: 2-Propanol (IPA) (10%)

  • CRITICAL Additive: Diethylamine (DEA) or Triethylamine (TEA) (0.1%)

  • Flow Rate: 1.0 mL/min[4]

  • Temperature:

    
    
    

Protocol Summary Table

ParameterSettingTechnical Rationale
Column Amylose tris(3,5-dimethylphenylcarbamate) (

,

)
Matches the steric/electronic profile of phenylalanine amides.[2]
Mobile Phase Hexane / IPA / DEA (90:10:0.1 v/v/v)Hexane ensures the analyte "sticks" to the CSP; IPA modulates elution; DEA masks silanols.
Detection UV @ 254 nm (or 210 nm)254 nm targets the phenyl ring (specific); 210 nm targets the amide (sensitive but noisy).
Sample Diluent Mobile PhaseCrucial: Dissolving in 100% IPA or MeOH will cause "solvent fronting" and ruin resolution.
Part 2: Troubleshooting Guide (Q&A Format)

User Question: "My peaks are tailing significantly (


). It looks like a ski slope. How do I fix this?"

Dr. Vance: This is the most common issue with 2-amino compounds. The primary amine on your molecule is acting as a base, grabbing onto acidic silanol groups (


) on the silica backbone of the column.

Corrective Actions:

  • Increase Additive: Bump your DEA/TEA concentration from 0.1% to 0.2% . Do not exceed 0.5% as it may degrade the silica over time.

  • Switch Additive: If DEA fails, try Ethanolamine (0.1%). It is structurally similar to your analyte and competes more aggressively for the binding sites.

  • Check Column History: Has this column been used with acidic additives (TFA/Acetic Acid)? If so, the basic sites are protonated. You must flush the column with 10-20 column volumes of Mobile Phase + 0.5% DEA to "neutralize" it.

User Question: "I have separation, but the resolution is poor (


). The peaks overlap."

Dr. Vance: We need to tweak the selectivity (


) or efficiency (

).

Corrective Actions:

  • The "Cold" Trick: Lower the column temperature to

    
     . Chiral recognition is often enthalpy-driven; lower temperatures "freeze" the transient diastereomeric complex, improving separation factors.
    
  • Switch Alcohol: Change the modifier from IPA to Ethanol . Ethanol is a stronger solvent but has a different shape. It often sharpens peaks for amides, potentially increasing resolution even if retention time decreases.

  • Reduce Polarity: Move to 95:5 Hexane:IPA . This increases retention (

    
    ), giving the CSP more time to interact with the enantiomers.
    

User Question: "My pressure is fluctuating, and retention times are drifting."

Dr. Vance: This is likely a volatility or mixing issue.

  • Premix Solvents: Do not rely on the HPLC pump to mix Hexane and IPA/DEA at 90:10. Volatile Hexane evaporates differently than IPA. Premix in a bottle and use a single line (Isocratic).

  • Temperature Control: Ensure the column oven is stable. A

    
     shift can alter retention by 2-5% in chiral chromatography.
    
Part 3: Visualizing the Workflow
Workflow 1: Method Development Logic

Use this decision tree to navigate from the first injection to a validated method.

MethodDev Start Start: 2-Amino-N-isopropyl-3-phenyl-DL-propanamide Screen Screening: Hexane/IPA/DEA (90:10:0.1) Column: Amylose-based (AD-H) Start->Screen Check Check Separation (Rs) Screen->Check Success Success: Rs > 2.0 Proceed to Validation Check->Success Good Separation Tailing Issue: Peak Tailing Check->Tailing Asymmetry > 1.2 NoRes Issue: Poor Resolution (Rs < 1.5) Check->NoRes Symmetric but Overlapping FixTail Action: Increase DEA to 0.2% OR Switch to Ethanolamine Tailing->FixTail FixRes Action: Lower Temp to 15°C OR Reduce Alcohol to 5% NoRes->FixRes FixTail->Screen Retest FixRes->Screen Retest SwitchCol Action: Switch Column (Cellulose-based / OD-H) FixRes->SwitchCol If fails twice

Caption: Decision tree for optimizing chiral separation of basic phenyl-amides.

Workflow 2: Troubleshooting Peak Shape

Diagnosing the specific interaction causing poor chromatography.

TailingLogic Problem Problem: Distorted Peak Shape Type Identify Distortion Type Problem->Type Tail Tailing (Rear Slope) Type->Tail Tailing Front Fronting (Leading Edge) Type->Front Fronting Split Split/Doublet (Non-Chiral) Type->Split Splitting Cause1 Cause: Silanol Interaction (Basic Amine) Tail->Cause1 Cause2 Cause: Solvent Mismatch (Sample in 100% IPA) Front->Cause2 Cause3 Cause: Frit Blockage or Void Split->Cause3 Fix1 Add 0.1% DEA/TEA Cause1->Fix1 Fix2 Dissolve Sample in Mobile Phase Cause2->Fix2 Fix3 Reverse Flush Column or Replace Cause3->Fix3

Caption: Diagnostic logic for peak shape issues in basic chiral amines.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use Reversed Phase (Water/Acetonitrile) instead of Normal Phase? A: Yes, but proceed with caution.

  • Pros: Better solubility for biological samples; MS-compatible (if using volatile buffers).

  • Cons: Phenylalanine amides often show lower selectivity in RP on polysaccharide columns because water interferes with the hydrogen bonding mechanism essential for chiral recognition.

  • Protocol: If you must use RP, use a Chiralpak AD-RH column. Mobile phase: Borate buffer (pH 9.0) / Acetonitrile (60:40). The high pH keeps the amine uncharged, improving shape.

Q: How do I know which peak is the R-enantiomer and which is the S? A: You cannot know from retention time alone.

  • Standard: You need a pure standard of one enantiomer (e.g., L-Phenylalanine derivative).

  • ORD/CD Detector: An optical rotation detector can identify (+) vs (-) signs inline.

  • Literature Precedent: On Amylose columns (AD-H), the D-isomer (R) of phenylalanine derivatives often elutes before the L-isomer (S), but this is not a guaranteed rule and must be experimentally verified.

Q: My column pressure is increasing over time. Is the column dead? A: Not necessarily. Phenylalanine amides can precipitate if the mobile phase evaporates.

  • Fix: Flush the column with 100% Ethanol (if using AD-H) at a low flow rate (0.5 mL/min) for 2 hours to dissolve precipitated salts or sample. Note: Ensure your specific column version is "immobilized" (e.g., Chiralpak IA) before using harsh solvents like THF/DCM. For coated columns (AD-H), stick to Ethanol/IPA.

References
  • Daicel Chiral Technologies. (2021). Instruction Manual for CHIRALPAK® AD-H, AS-H and CHIRALCEL® OD-H Columns. (Detailed guide on solvent compatibility and basic additives for amine separation). Link

  • Sigma-Aldrich (Merck). (2025). Chiral HPLC Analysis of Amino Acid Enantiomers. (Application note regarding phenylalanine derivatives and the necessity of masking silanols). Link

  • Lomenova, A., & Hroboňová, K. (2018). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. Food Analytical Methods. (Comparative study on polysaccharide vs. teicoplanin columns for phenylalanine analogs). Link

  • Agilent Technologies. (2023). HPLC Troubleshooting Guide: Peak Shape Issues. (General troubleshooting for basic amines and peak tailing mechanisms). Link

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Deconvolution and Validation of the Biological Target for 2-Amino-N-isopropyl-3-phenyl-DL-propanamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a bioactive small molecule to a validated therapeutic candidate is both exhilarating and fraught with challenges. A critical and often formidable step in this process is the identification and subsequent validation of the molecule's biological target. This guide provides an in-depth, experience-driven comparison of modern methodologies for target deconvolution and validation, using the novel compound 2-Amino-N-isopropyl-3-phenyl-DL-propanamide as a case study. As this compound is not extensively characterized in the public domain, we will approach this as a real-world scenario where the biological target is unknown. Our focus will be on the strategic application of orthogonal techniques to build a robust case for a specific molecular target.

The Challenge: A Bioactive Compound with an Unknown Mechanism

You have identified 2-Amino-N-isopropyl-3-phenyl-DL-propanamide as a hit in a phenotypic screen; it demonstrates a desirable biological effect, for instance, the inhibition of cancer cell proliferation. However, the molecular mechanism underlying this effect is a black box. To advance this compound in the drug discovery pipeline, we must answer the fundamental question: What is the direct biological target of this molecule? This guide will walk you through a systematic approach to answering this question, from initial target identification to rigorous validation.

Part 1: Target Identification - Fishing for the Molecular Partner

The first phase of our investigation is to generate a list of potential protein targets that physically interact with our compound. We will explore two main classes of methodologies: affinity-based approaches and label-free techniques. The choice of method will depend on factors such as the compound's properties, the availability of synthetic derivatives, and the nature of the anticipated target.

Affinity-Based Target Identification: Using the Compound as Bait

Affinity-based methods are the most direct way to identify a compound's binding partners.[1] These techniques rely on a modified version of the bioactive molecule to "pull down" its targets from a complex biological mixture, such as a cell lysate.[2]

Conceptual Overview: In AP-MS, our compound of interest is chemically modified to be immobilized on a solid support, creating an "affinity matrix." This matrix is then incubated with a cell lysate. Proteins that bind to the compound are captured, while non-binding proteins are washed away. The captured proteins are then eluted and identified by mass spectrometry.[3][4]

Experimental Workflow:

cluster_0 Compound Immobilization cluster_1 Affinity Purification cluster_2 Protein Identification a Synthesize a derivative of 2-Amino-N-isopropyl-3-phenyl-DL-propanamide with a linker arm b Covalently attach the derivatized compound to agarose or magnetic beads a->b d Incubate the lysate with the compound-conjugated beads b->d c Prepare a cell lysate from the relevant cell line c->d e Wash away non-specific binders d->e f Elute the specifically bound proteins e->f g Digest the eluted proteins into peptides f->g h Analyze peptides by LC-MS/MS g->h i Identify proteins using a protein database h->i

Figure 1: Workflow for Affinity Purification-Mass Spectrometry (AP-MS).

Detailed Protocol for AP-MS:

  • Synthesis of Affinity Probe: Synthesize a derivative of 2-Amino-N-isopropyl-3-phenyl-DL-propanamide with a linker (e.g., a short PEG chain) terminating in a reactive group (e.g., an NHS ester or an alkyne for click chemistry). It is crucial that this modification does not abrogate the compound's biological activity.

  • Immobilization: Covalently couple the derivatized compound to activated agarose or magnetic beads.

  • Lysate Preparation: Culture and harvest cells that are sensitive to the compound. Lyse the cells under non-denaturing conditions to preserve protein structure and interactions.

  • Incubation: Incubate the cell lysate with the compound-conjugated beads for 2-4 hours at 4°C with gentle rotation.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins using a competitive binder (e.g., a high concentration of the original, unmodified compound) or by changing the buffer conditions (e.g., pH or salt concentration).

  • Sample Preparation for Mass Spectrometry: Denature, reduce, alkylate, and digest the eluted proteins with trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Search the MS/MS spectra against a protein database to identify the captured proteins. A successful experiment will yield a list of potential binding partners.

Hypothetical Data & Interpretation:

Protein ID Gene Name Unique Peptides (Compound Elution) Unique Peptides (Control Elution) Fold Enrichment
P04637TP5300-
P12345 TGT1 25 1 25
Q9Y234HSP90AA1531.7
P54321 TGT2 18 0 >18

Table 1: Example AP-MS Data.

In this hypothetical dataset, "TGT1" and "TGT2" are significantly enriched in the compound elution compared to the control, making them high-priority candidates for further validation. HSP90 is a common non-specific binder and shows low enrichment.

Label-Free Target Identification: Observing Engagement in a Native Environment

Label-free methods offer the significant advantage of not requiring any chemical modification of the compound, thus avoiding the risk of altering its binding properties.

Conceptual Overview: CETSA is based on the principle that the thermal stability of a protein changes upon ligand binding.[5] When a protein is heated, it denatures and aggregates. A bound ligand can stabilize the protein, increasing its melting temperature (Tm). This thermal shift can be detected by quantifying the amount of soluble protein remaining after heating.[6]

Experimental Workflow:

cluster_0 Cell Treatment & Heating cluster_1 Protein Extraction cluster_2 Target Detection a Treat intact cells with the compound or vehicle (DMSO) b Heat cell aliquots to a range of temperatures a->b c Lyse the cells b->c d Separate soluble and precipitated proteins by centrifugation c->d e Quantify the amount of soluble target protein by Western Blot or Mass Spectrometry d->e f Plot the fraction of soluble protein versus temperature to generate a melting curve e->f

Figure 2: Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol for CETSA:

  • Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat the cells with 2-Amino-N-isopropyl-3-phenyl-DL-propanamide or vehicle (DMSO) for a defined period.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

  • Separation: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Quantification: Collect the supernatant (containing the soluble proteins) and quantify the amount of a specific protein of interest using Western blotting or quantify the entire proteome using mass spectrometry (this is known as Thermal Proteome Profiling or TPP).[7]

  • Data Analysis: For a single target, plot the normalized amount of soluble protein against temperature to generate a melting curve. A shift in the curve in the presence of the compound indicates target engagement.

Hypothetical Data & Interpretation:

A positive CETSA result would show a rightward shift in the melting curve for a specific protein in the presence of the compound, indicating stabilization. This provides strong evidence of direct target engagement in a cellular context.

Part 2: Target Validation - Confirming the Causal Link

Once we have a list of high-confidence candidate targets from our identification experiments, we must rigorously validate them. Validation aims to demonstrate that the interaction between the compound and the target is responsible for the observed biological effect. We will use a combination of genetic and biophysical methods to build a compelling case.

Genetic Validation: Modulating the Target to Mimic the Compound's Effect

Genetic approaches are powerful for validating a target's role in a biological pathway.[8] By reducing or eliminating the expression of the target protein, we can assess whether this mimics the effect of our compound.

Conceptual Overview: Small interfering RNAs (siRNAs) can be introduced into cells to induce the degradation of the target protein's messenger RNA (mRNA), leading to a transient "knockdown" of protein expression.[9]

Experimental Workflow:

cluster_0 siRNA Transfection cluster_1 Phenotypic Analysis a Design and synthesize siRNAs targeting the candidate gene (e.g., TGT1) b Transfect cells with the specific siRNA or a non-targeting control siRNA a->b c After 48-72 hours, assess the biological phenotype (e.g., cell proliferation) b->c d Confirm target protein knockdown by Western Blot c->d a Immobilize the purified target protein onto an SPR sensor chip b Flow a solution of the compound over the chip at various concentrations a->b c Measure the change in refractive index as the compound binds and dissociates b->c d Fit the data to a binding model to determine Kon, Koff, and KD c->d

Figure 4: Workflow for Surface Plasmon Resonance (SPR).

Detailed Protocol for SPR:

  • Protein Purification: Express and purify the candidate target protein.

  • Immobilization: Covalently immobilize the purified protein onto a sensor chip.

  • Binding Analysis: Inject a series of concentrations of 2-Amino-N-isopropyl-3-phenyl-DL-propanamide in a suitable running buffer over the chip surface.

  • Regeneration: After each injection, regenerate the chip surface to remove the bound compound.

  • Data Analysis: Analyze the resulting sensorgrams to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).

Hypothetical Data & Interpretation:

A successful SPR experiment will demonstrate a concentration-dependent binding of the compound to the target protein, yielding a KD value that is consistent with the compound's cellular potency. A low micromolar to nanomolar KD would indicate a high-affinity interaction.

Conceptual Overview: ITC is considered the gold standard for measuring binding thermodynamics. [10]It directly measures the heat released or absorbed during the binding of a ligand to a macromolecule. [11][12]This allows for the determination of the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

Protocol and Interpretation: In an ITC experiment, a solution of the compound is titrated into a solution of the purified target protein in a microcalorimeter. The heat changes upon each injection are measured. The resulting data is fit to a binding model to determine the thermodynamic parameters of the interaction. [13]A measurable heat change and a well-defined binding isotherm provide definitive proof of a direct interaction and its thermodynamic drivers.

Conclusion: Building a Coherent Narrative

The validation of a biological target is not achieved through a single experiment but by building a compelling case from multiple, orthogonal lines of evidence. For a novel compound like 2-Amino-N-isopropyl-3-phenyl-DL-propanamide, a logical and rigorous approach would be:

  • Identify a shortlist of high-confidence binding partners using a primary method like AP-MS.

  • Confirm direct target engagement in a cellular context using a label-free method such as CETSA.

  • Validate the functional relevance of the top candidate(s) by demonstrating that genetic knockdown or knockout of the target phenocopies the compound's biological effect.

  • Quantify the direct interaction between the compound and the purified target protein using biophysical methods like SPR or ITC to ensure the binding affinity is consistent with the compound's cellular potency.

By systematically applying these techniques and integrating the resulting data, we can confidently identify and validate the biological target of 2-Amino-N-isopropyl-3-phenyl-DL-propanamide, transforming it from a bioactive "hit" into a well-characterized lead compound with a clear mechanism of action.

References

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A Comparative Guide to the Synthetic Efficiency of Routes to 2-Amino-N-isopropyl-3-phenyl-DL-propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Amino-N-isopropyl-3-phenyl-DL-propanamide, a derivative of the amino acid phenylalanine, serves as a valuable building block in organic synthesis and drug discovery.[1][2] The efficiency of its synthesis is a critical factor for researchers in academic and industrial settings, impacting scalability, cost, and environmental footprint. This guide provides an in-depth comparison of various synthetic strategies to this target molecule, offering insights into the underlying chemical principles, experimental considerations, and performance metrics of each approach. We will explore established methods based on peptide coupling chemistry, investigate a plausible alternative via reductive amination, and touch upon the potential of enzymatic routes.

Route 1: The Peptide Coupling Approach

This classical and well-documented strategy adapts standard procedures from peptide synthesis.[3][4] The core of this route is the formation of an amide bond between an N-protected phenylalanine derivative and isopropylamine, facilitated by a coupling reagent. The synthesis is typically a two-step process involving the coupling reaction followed by the removal of the protecting group.

Causality Behind Experimental Choices

The selection of an appropriate N-terminal protecting group for phenylalanine is the first critical decision. The tert-butyloxycarbonyl (Boc) group is a common choice due to its stability under various conditions and its straightforward removal under acidic conditions.[1][5] The choice of coupling reagent is arguably the most crucial factor influencing the reaction's success, particularly in mitigating the risk of racemization at the chiral center of phenylalanine—a known challenge in amide bond formation with this amino acid.[6] Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are often preferred for their high reactivity and ability to suppress racemization.[7][8] The final deprotection step is typically achieved using a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[1][5]

Visualizing the Workflow

Peptide_Coupling_Route cluster_0 Step 1: Coupling cluster_1 Step 2: Deprotection Boc_Phe Boc-DL-Phenylalanine Boc_Product Boc-2-Amino-N-isopropyl- 3-phenyl-DL-propanamide Boc_Phe->Boc_Product Isopropylamine Isopropylamine Isopropylamine->Boc_Product Coupling_Reagent Coupling Reagent (e.g., HATU, HBTU) Coupling_Reagent->Boc_Product Base Base (e.g., DIPEA) Base->Boc_Product Final_Product 2-Amino-N-isopropyl- 3-phenyl-DL-propanamide Boc_Product->Final_Product Acid Acid (e.g., TFA or HCl) Acid->Final_Product

Caption: Workflow for the Peptide Coupling Route.

Experimental Protocol

Step 1: Coupling of Boc-DL-Phenylalanine with Isopropylamine

  • In a round-bottom flask under an inert atmosphere, dissolve Boc-DL-phenylalanine (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).

  • Add the coupling reagent, such as HATU (1.1 equivalents), and a non-nucleophilic base, like N,N-diisopropylethylamine (DIPEA) (2 equivalents).

  • Stir the mixture for 10-15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add isopropylamine (1.2 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to proceed at room temperature for 2-4 hours, monitoring completion by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-protected product.

Step 2: Deprotection of the Boc Group

  • Dissolve the crude Boc-protected amide from Step 1 in dichloromethane (DCM).

  • Add an excess of a 4 M solution of HCl in 1,4-dioxane or a 20-50% solution of trifluoroacetic acid (TFA) in DCM.[1]

  • Stir the mixture at room temperature for 1-2 hours, monitoring the deprotection by TLC or LC-MS.[1]

  • Once the reaction is complete, remove the solvent and excess acid under reduced pressure.

  • The resulting crude product can be purified by recrystallization or column chromatography to yield the final 2-Amino-N-isopropyl-3-phenyl-DL-propanamide.

Route 2: The Reductive Amination Pathway

A potentially more direct, one-pot approach involves the reductive amination of a keto-acid precursor, phenylpyruvic acid, with isopropylamine.[9] This method leverages the formation of an imine intermediate in situ, which is then reduced to the desired amine. This route is attractive for its atom economy and potential for streamlined processing.

Causality Behind Experimental Choices

Phenylpyruvic acid is a logical starting material as it contains the required carbon skeleton.[2][10] The reaction with isopropylamine in the presence of a suitable reducing agent can directly form the target molecule. The choice of reducing agent is critical; mild hydrides like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often employed as they are selective for the imine intermediate over the ketone starting material.[11] The reaction is typically performed in a protic solvent, such as methanol or ethanol, which facilitates both imine formation and the subsequent reduction.

Visualizing the Workflow

Reductive_Amination_Route PPA Phenylpyruvic Acid Imine_Intermediate Imine Intermediate (in situ) PPA->Imine_Intermediate Isopropylamine Isopropylamine Isopropylamine->Imine_Intermediate Final_Product 2-Amino-N-isopropyl- 3-phenyl-DL-propanamide Imine_Intermediate->Final_Product Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Final_Product

Caption: Workflow for the Reductive Amination Route.

Experimental Protocol
  • Suspend phenylpyruvic acid (1 equivalent) in methanol.

  • Add isopropylamine (1.5-2 equivalents) to the suspension and stir at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the mixture in an ice bath and add sodium triacetoxyborohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once complete, quench the reaction by the slow addition of 1 M HCl.

  • Adjust the pH to basic (pH 9-10) with an aqueous solution of NaOH.

  • Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can then be purified by column chromatography or recrystallization.

Route 3: The Enzymatic Approach (A Forward Look)

Biocatalysis offers a green and highly selective alternative for amide synthesis. Lipases, in particular, have been shown to catalyze amidation reactions under mild conditions.[12][13][14] While a specific protocol for the synthesis of 2-Amino-N-isopropyl-3-phenyl-DL-propanamide using this method is not yet widely established, the potential for a highly efficient and stereoselective synthesis is significant.

Causality Behind Experimental Choices

This approach would likely involve reacting a phenylalanine ester (e.g., methyl or ethyl ester) with isopropylamine in the presence of an immobilized lipase, such as Candida antarctica lipase B (CALB).[12] The enzyme's active site would catalyze the nucleophilic attack of the amine on the ester, forming the amide bond. The use of an organic solvent is often necessary to solubilize the substrates and prevent hydrolysis of the ester.[14]

Visualizing the Workflow

Enzymatic_Route Phe_Ester DL-Phenylalanine Ester Final_Product 2-Amino-N-isopropyl- 3-phenyl-DL-propanamide Phe_Ester->Final_Product Isopropylamine Isopropylamine Isopropylamine->Final_Product Lipase Immobilized Lipase (e.g., CALB) Lipase->Final_Product Solvent Organic Solvent Solvent->Final_Product

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.